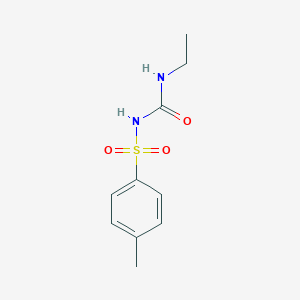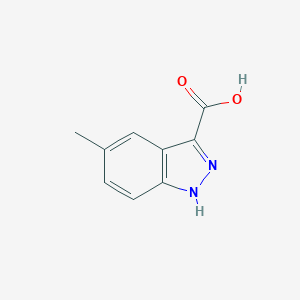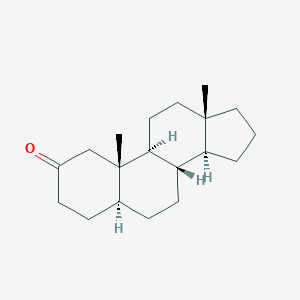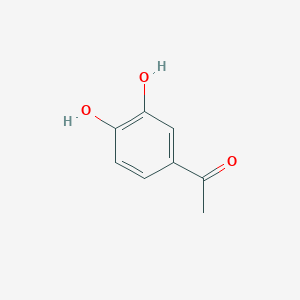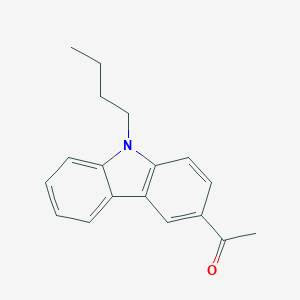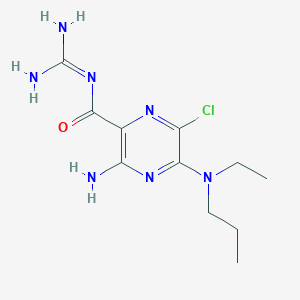
5-(Ethylpropyl)amiloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Ethylpropyl)amiloride is a chemical compound that belongs to the amiloride class of drugs. It is a potent inhibitor of the epithelial sodium channel (ENaC), which plays a crucial role in regulating sodium reabsorption in the kidney. This compound has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cystic fibrosis, and heart failure.
Wirkmechanismus
The mechanism of action of 5-(Ethylpropyl)amiloride involves its ability to inhibit the 5-(Ethylpropyl)amiloride in the kidney. This channel plays a crucial role in regulating sodium reabsorption in the kidney, which is important for maintaining fluid balance in the body. By blocking this channel, 5-(Ethylpropyl)amiloride reduces sodium reabsorption in the kidney, leading to increased sodium excretion and a reduction in blood pressure.
Biochemische Und Physiologische Effekte
5-(Ethylpropyl)amiloride has several biochemical and physiological effects. It reduces sodium reabsorption in the kidney, leading to increased sodium excretion and a reduction in blood pressure. This compound also improves cardiac function in heart failure patients by reducing sodium retention in the body. In addition, 5-(Ethylpropyl)amiloride has been shown to improve lung function in cystic fibrosis patients by reducing mucus secretion and improving airway hydration.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(Ethylpropyl)amiloride in lab experiments include its potent inhibition of the 5-(Ethylpropyl)amiloride, which allows for precise control of sodium reabsorption in the kidney. This compound also has a well-established synthesis method, making it readily available for research purposes. However, the limitations of using 5-(Ethylpropyl)amiloride in lab experiments include its potential toxicity and the need for careful monitoring of dosage and administration.
Zukünftige Richtungen
There are several future directions for research on 5-(Ethylpropyl)amiloride. One potential area of study is its use in combination with other drugs for the treatment of hypertension, heart failure, and cystic fibrosis. Another area of research is the development of more potent and selective inhibitors of the 5-(Ethylpropyl)amiloride. Additionally, research is needed to determine the long-term safety and efficacy of 5-(Ethylpropyl)amiloride in humans.
Synthesemethoden
The synthesis of 5-(Ethylpropyl)amiloride involves several steps, including the reaction of 3,5-diamino-6-chloropyrazine-2-carboxylic acid with ethyl propyl ketone and subsequent reduction with sodium borohydride. The final product is obtained by treating the resulting compound with acetic anhydride and acetic acid.
Wissenschaftliche Forschungsanwendungen
5-(Ethylpropyl)amiloride has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in reducing blood pressure in hypertensive patients by blocking the 5-(Ethylpropyl)amiloride in the kidney. This compound has also been studied for its potential use in treating cystic fibrosis, a genetic disorder that affects the lungs and digestive system. In addition, 5-(Ethylpropyl)amiloride has been shown to improve cardiac function in heart failure patients by reducing sodium retention in the body.
Eigenschaften
CAS-Nummer |
1154-41-2 |
|---|---|
Produktname |
5-(Ethylpropyl)amiloride |
Molekularformel |
C11H18ClN7O |
Molekulargewicht |
299.76 g/mol |
IUPAC-Name |
3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propyl)amino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H18ClN7O/c1-3-5-19(4-2)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15/h3-5H2,1-2H3,(H2,13,17)(H4,14,15,18,20) |
InChI-Schlüssel |
WYAYDTRSINAXJM-UHFFFAOYSA-N |
SMILES |
CCCN(CC)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
Kanonische SMILES |
CCCN(CC)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
Andere CAS-Nummern |
1154-41-2 |
Synonyme |
5-(ethylpropyl)amiloride 5-ethylpropylamiloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



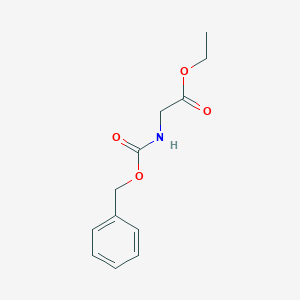
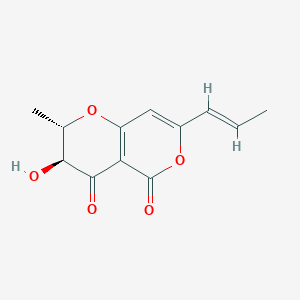
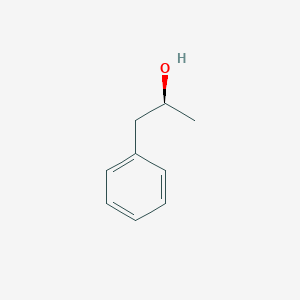
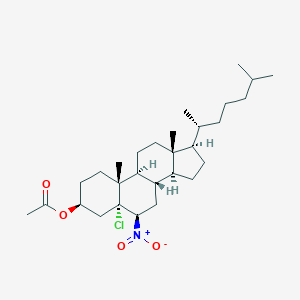
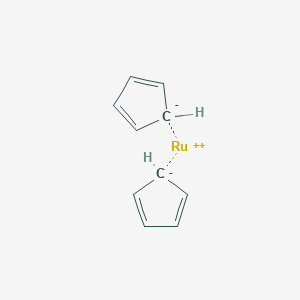
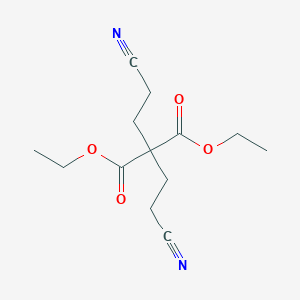

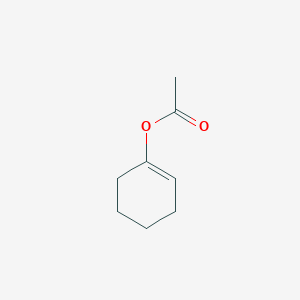
![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B73273.png)
